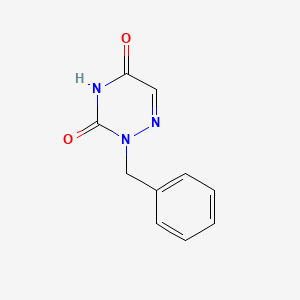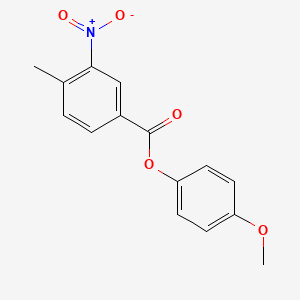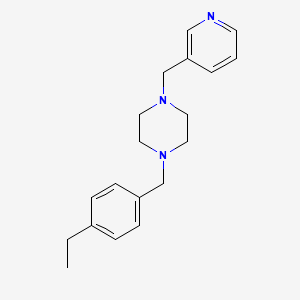![molecular formula C19H24N2O B5646014 1-[(5-ethyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine](/img/structure/B5646014.png)
1-[(5-ethyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-ethyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as EMPP or 1-(5-ethyl-2-pyrrolidinyl)-3-methyl-3-phenyl-1-propanone. It is a piperidine derivative that has shown promising results in various studies related to neuroscience and pharmacology.
作用機序
The mechanism of action of 1-[(5-ethyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine is not fully understood. However, studies have shown that it has a high affinity for the mu-opioid receptor and can act as a potent agonist. It also has an effect on the dopamine and norepinephrine systems in the brain.
Biochemical and Physiological Effects:
1-[(5-ethyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine has been shown to have a range of biochemical and physiological effects. Some of these include:
1. Analgesic effects: EMPP has been shown to have potent analgesic effects in animal models.
2. Dopamine and norepinephrine release: EMPP has been shown to increase the release of dopamine and norepinephrine in the brain.
3. Respiratory depression: EMPP has been shown to cause respiratory depression in animal models.
実験室実験の利点と制限
1-[(5-ethyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine has several advantages and limitations when used in lab experiments. Some of these include:
Advantages:
1. Potent agonist: EMPP has a high affinity for the mu-opioid receptor and can act as a potent agonist.
2. Analgesic effects: EMPP has potent analgesic effects and can be used to study pain pathways in animal models.
Limitations:
1. Respiratory depression: EMPP has been shown to cause respiratory depression in animal models, which can limit its use in certain experiments.
2. Lack of understanding of mechanism of action: The mechanism of action of EMPP is not fully understood, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-[(5-ethyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine. Some of these include:
1. Development of new analgesics: EMPP has shown potent analgesic effects and can be used as a starting point for the development of new analgesics and painkillers.
2. Study of dopamine and norepinephrine systems: EMPP has been shown to have an effect on the dopamine and norepinephrine systems in the brain. Further studies can help to understand the role of these systems in various neurological disorders.
3. Study of respiratory depression: EMPP has been shown to cause respiratory depression in animal models. Further studies can help to understand the mechanisms behind this effect and develop ways to mitigate it.
合成法
The synthesis of 1-[(5-ethyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine has been reported in several research papers. One of the most common methods involves the reaction of 1-phenyl-2-nitropropene with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then reduced using sodium borohydride to obtain the final compound.
科学的研究の応用
1-[(5-ethyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine has been extensively studied for its potential applications in scientific research. Some of the areas where this compound has shown promising results include:
1. Neuroscience: EMPP has been shown to have a significant effect on the dopamine and norepinephrine systems in the brain. This makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, ADHD, and depression.
2. Pharmacology: EMPP has been shown to have a high affinity for the mu-opioid receptor. This makes it a potential candidate for the development of new analgesics and painkillers.
特性
IUPAC Name |
(5-ethyl-1H-pyrrol-2-yl)-(3-methyl-3-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-3-16-10-11-17(20-16)18(22)21-13-7-12-19(2,14-21)15-8-5-4-6-9-15/h4-6,8-11,20H,3,7,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWNWZNUNHSYFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(N1)C(=O)N2CCCC(C2)(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-ethyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-3-phenyl-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}piperidine](/img/structure/B5645931.png)

![1-(3-{[(3R*,4S*)-3-amino-4-propylpyrrolidin-1-yl]carbonyl}phenyl)imidazolidin-2-one](/img/structure/B5645951.png)
![3-isopropyl-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5645955.png)



![[(3R*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5645975.png)

![3-({2-[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5645993.png)

![3,5-dichloro-N,4-dimethyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}benzamide](/img/structure/B5646006.png)
![2-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5646010.png)
